molecular formula C63H96Cl6N2O2 B12718472 benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate CAS No. 94158-11-9

benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate

Cat. No.: B12718472
CAS No.: 94158-11-9
M. Wt: 1126.2 g/mol
InChI Key: MMURGFSIIBLVQS-UHFFFAOYSA-L
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Description

Benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate is a complex organic compound with the molecular formula C63H96Cl6N2O2 and a molecular weight of 1126.17 g/mol . This compound is known for its unique structure, which includes multiple chlorinated phenyl groups and a quaternary ammonium ion. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate typically involves the reaction of benzyl-hexadecyl-dimethylammonium chloride with 2,2’-methylenebis(3,4,6-trichlorophenol) under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production process while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate involves its interaction with cellular membranes. The quaternary ammonium ion disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis . This compound also targets specific enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-dodecyl-dimethylammonium chloride
  • Cetylpyridinium chloride
  • Benzalkonium chloride

Uniqueness

Compared to similar compounds, benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate has a higher molecular weight and more complex structure, which contributes to its unique chemical properties and enhanced antimicrobial activity . Its multiple chlorinated phenyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

94158-11-9

Molecular Formula

C63H96Cl6N2O2

Molecular Weight

1126.2 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate

InChI

InChI=1S/2C25H46N.C13H6Cl6O2/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21/h2*17-19,21-22H,4-16,20,23-24H2,1-3H3;2-3,20-21H,1H2/q2*+1;/p-2

InChI Key

MMURGFSIIBLVQS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl

Origin of Product

United States

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